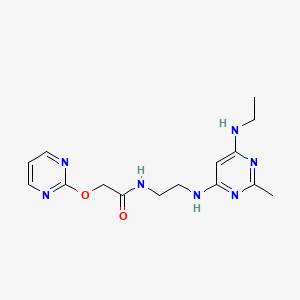

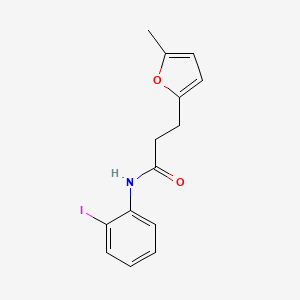

![molecular formula C22H14ClN3O2S B2730077 4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392242-12-5](/img/structure/B2730077.png)

4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a derivative of 1,3,4-oxadiazole . Oxadiazole or furadi azole ring containing derivatives are an important class of heterocyclic compounds. A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves the replacement of two methylene groups with two nitrogen atoms in furan . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character . Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including “this compound”, is characterized by a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include the replacement of two methylene groups with two nitrogen atoms in furan . This results in the reduction of aromaticity and the formation of a conjugated diene character .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, including “this compound”, are characterized by their solubility in water . The molecular formula of oxadiazole is C2H2ON2 and it has a molecular mass of 70.05 g/mol .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Synthesis and Biological Activities

Compounds featuring benzoyl, chlorophenyl, thiadiazol, and benzamide groups are extensively studied for their diverse biological activities. The synthesis of complex heterocycles, including benzofurans, indoles, benzothiophenes, and benzimidazoles, demonstrates the synthetic versatility of these structural motifs. Such compounds are pursued for their potential in addressing a variety of health conditions, from infectious diseases to chronic conditions like inflammation and cancer (Petrov & Androsov, 2013; Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Antioxidant and Anti-inflammatory Agents

Research into benzofused thiazole derivatives highlights their evaluation for in vitro antioxidant and anti-inflammatory activities. These findings underscore the therapeutic potential of structurally related compounds in managing oxidative stress and inflammation, pivotal factors in numerous diseases (Raut et al., 2020).

Optoelectronic Materials

Functionalized Quinazolines and Pyrimidines

The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems is significant for creating novel optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors, demonstrating the impact of organic synthesis in advancing optoelectronics (Lipunova et al., 2018).

Environmental Science

Chlorophenols in Municipal Solid Waste Incineration

Chlorophenols, related to the chlorophenyl group in the compound of interest, are significant environmental pollutants. Their formation and fate in municipal solid waste incineration (MSWI) processes have been studied, highlighting the need for understanding the environmental impact and pathways of similar compounds. Such research is crucial for developing strategies to mitigate the environmental footprint of hazardous chemicals (Peng et al., 2016).

Organic Synthesis

Synthetic Routes and Structural Properties

The exploration of synthetic methodologies for creating novel organic compounds, including those with benzoyl, chlorophenyl, thiadiazol, and benzamide groups, is a key aspect of chemical research. Studies focus on the development of new synthetic routes and understanding the structural properties of these compounds, which is fundamental for their application in various scientific fields (Issac & Tierney, 1996).

Direcciones Futuras

The future directions for the research and development of 1,3,4-oxadiazole derivatives, including “4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide”, involve exploring their broad range of chemical and biological properties . These compounds have become important synthons in the development of new drugs .

Propiedades

IUPAC Name |

4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClN3O2S/c23-18-12-10-17(11-13-18)21-25-26-22(29-21)24-20(28)16-8-6-15(7-9-16)19(27)14-4-2-1-3-5-14/h1-13H,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEDIHATSPTVKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

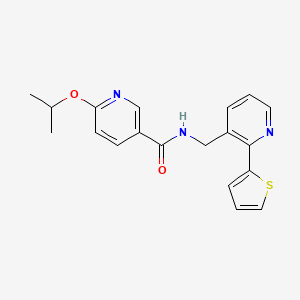

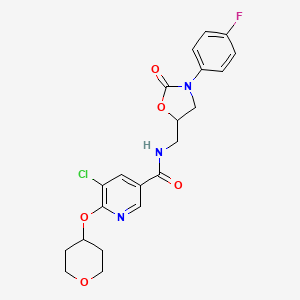

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2729998.png)

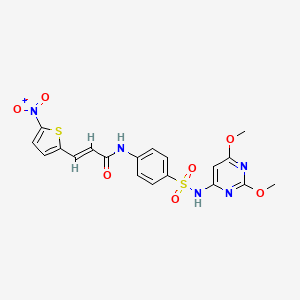

![Methyl 2-[[4-methyl-5-[[(3,4,5-triethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2730001.png)

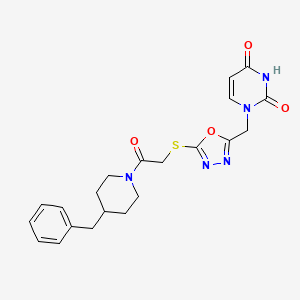

![4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2730002.png)

![6-Azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B2730005.png)

![5-((2,4-dioxopentan-3-yl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2730008.png)

![3,6-dichloro-N-{5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2730009.png)

![2-Chloro-N-[2-(2-oxo-3H-indol-1-yl)ethyl]acetamide](/img/structure/B2730012.png)

![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2730013.png)